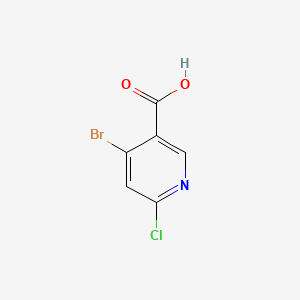

4-Bromo-6-chloronicotinic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQKQSCHFALFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 Chloronicotinic Acid

Established Synthetic Pathways and Chemical Transformations

The construction of the 4-bromo-6-chloronicotinic acid molecule relies on established and innovative synthetic routes. These pathways are designed to control the regioselectivity of halogen placement on the pyridine (B92270) ring, which is a critical aspect of synthesizing substituted pyridines.

The introduction of halogen atoms onto a nicotinic acid scaffold is a key strategy for synthesizing compounds like this compound. This can be achieved through a sequence of halogenation reactions on suitably functionalized precursors. For instance, a common approach in pyridine chemistry involves the conversion of a hydroxyl group to a chlorine atom. An analogous synthesis for the related compound, 5-bromo-6-chloronicotinic acid, starts from 5-bromo-6-hydroxynicotinic acid. chemicalbook.comchemicalbook.com In this process, the hydroxyl group is replaced by chlorine using a chlorinating agent such as phosphorus oxychloride, often in the presence of a chloride salt like tetramethylammonium (B1211777) chloride, with the reaction typically heated to reflux for several hours. chemicalbook.comchemicalbook.com

This type of transformation highlights a general principle that can be applied to the synthesis of various chloronicotinic acids. The bromination step can be carried out on a nicotinic acid derivative at an activated position before or after the introduction of the chlorine atom to yield the desired di-halogenated product.

Table 1: Example of Chlorination Reaction on a Nicotinic Acid Derivative

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 5-bromo-6-hydroxynicotinic acid | Phosphorus oxychloride, Tetramethylammonium chloride | Heated to reflux for 3 hours | 5-bromo-6-chloronicotinic acid | 97% | chemicalbook.comchemicalbook.com |

Halogen exchange reactions, often referred to as "halex" reactions, provide a method for replacing one halogen atom with another. brainly.in The Finkelstein reaction is a classic example, typically involving the exchange of a chloride or bromide with an iodide using an alkali metal iodide in acetone. wikipedia.org This reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide. wikipedia.org

However, applying this principle to aryl halides, such as dihalonicotinic acids, is more challenging than with alkyl halides. frontiersin.orgnih.gov The carbon-halogen bonds in aromatic rings have partial double-bond character, making nucleophilic substitution difficult. frontiersin.org Therefore, these exchange reactions on aromatic systems often require metal catalysis, with copper or nickel complexes being common catalysts to facilitate the substitution. wikipedia.orgscience.gov Such reactions are of significant importance as they can convert a less reactive aryl chloride into a more reactive aryl iodide or bromide, or be used for late-stage modifications of complex molecules. frontiersin.orgnih.gov

The displacement of a bromine atom with chlorine can be influenced by acidic conditions. The presence of hydronium ions (H⁺) from sources like hydrochloric acid (HCl) can play a catalytic role in halogenation reactions. digitellinc.com In aqueous solutions, H⁺ can facilitate the formation of more potent halogenating agents. For example, hypochlorous acid (HOCl) can react with chloride ions (Cl⁻) and a proton (H⁺) to form molecular chlorine (Cl₂), a stronger electrophile. digitellinc.com While this specific mechanism is well-documented for electrophilic aromatic substitution, a similar principle could apply to activating a pyridine ring or the halogen species involved in an exchange reaction, thereby facilitating the displacement of bromine by chlorine.

The conversion of a carboxylic acid group on a nicotinic acid derivative into an acid chloride is a standard chemical transformation. This is a crucial step for enabling further reactions, such as amide or ester formation. For halo-substituted nicotinic acids, this conversion can be achieved using common halogenating agents. google.com Thionyl chloride and phosgene (B1210022) are particularly effective for preparing 2-halo-nicotinic acid chlorides. google.com The reaction is typically performed by treating the carboxylic acid with 1 to 3 equivalents of the halogenating agent. google.com The process can be conducted in an inert solvent, such as an aliphatic or aromatic hydrocarbon, at temperatures ranging from 25 to 150 °C. google.com The presence of a catalytic amount of a substance like di(n-butyl)formamide can also be employed to facilitate the conversion. google.com This general procedure is applicable to other dihalonicotinic acids, such as 5,6-dibromonicotinic acid, to produce the corresponding acid chloride.

Table 2: General Conditions for Acid Chloride Formation

| Starting Material | Reagent | Solvent | Temperature | Catalyst (Optional) | Reference |

| 2-Halo-nicotinic acid | Thionyl chloride or Phosgene | Aromatic/Aliphatic Hydrocarbon | 70 to 120 °C | Di(n-butyl)formamide | google.com |

Building the target molecule from a precursor that already contains one of the required halogens is an efficient synthetic strategy. Using 6-chloronicotinic acid or its derivatives as a starting material allows for the selective introduction of the bromine atom at the C-4 position.

A notable method for introducing substituents at the C-4 position of the pyridine ring is the selective 1,4-addition of a Grignard reagent, followed by an oxidation step. acs.org Research has demonstrated an efficient one-pot sequence for this transformation on 6-chloronicotinic acid and its derivatives. acs.orgresearchgate.net This reaction has been successfully used to introduce an o-tolyl substituent at the C-4 position. acs.org The process involves the addition of the Grignard reagent, which acts as a nucleophile, to the activated pyridine ring system, followed by oxidation to restore the aromaticity of the ring. This powerful C-C bond-forming reaction showcases a method for functionalizing the 4-position of 6-chloronicotinic acid, which could be a key step in a multi-step synthesis towards various 4-substituted analogues. acs.orgresearchgate.net

Preparation from 6-Hydroxynicotinic Acid Precursors

A common and practical pathway to this compound involves the chemical modification of a 6-hydroxynicotinic acid scaffold. This process typically occurs in two key stages: the conversion of the hydroxyl group to a chloro group and the subsequent bromination of the pyridine ring.

First, the hydroxyl group at the 6-position, which exists in tautomeric equilibrium with its pyridone form, must be replaced by a chlorine atom. This transformation is a critical step for creating the 6-chloro substituent. A widely used method for this type of dehydroxylative chlorination is treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a chloride salt or a base. For a precursor like 4-bromo-6-hydroxynicotinic acid, this reaction directly yields the target compound.

Alternatively, if starting with 6-hydroxynicotinic acid itself, the chlorination step would precede bromination. The resulting 6-chloronicotinic acid is then subjected to electrophilic aromatic substitution to introduce a bromine atom at the 4-position. This reaction requires a suitable brominating agent (e.g., N-bromosuccinimide or bromine) and a catalyst to direct the substitution to the desired position on the electron-deficient pyridine ring.

A representative reaction for the chlorination step is summarized in the table below, based on analogous transformations of hydroxypyridines.

Table 1: Representative Chlorination of a Hydroxynicotinic Acid Precursor This table is interactive. You can sort and filter the data.

| Reactant | Reagent | Typical Conditions | Product |

|---|---|---|---|

| 4-Bromo-6-hydroxynicotinic acid | Phosphorus oxychloride (POCl₃) | Heat, reflux | This compound |

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry continually seeks to improve upon traditional methods by enhancing efficiency, reducing waste, and employing novel catalytic systems.

One-pot synthesis, where multiple reaction steps are conducted in the same vessel without isolating intermediates, represents a significant advancement in chemical manufacturing. nih.gov This approach saves time, materials, and reduces waste. For a molecule like this compound, a hypothetical one-pot process could involve the sequential addition of chlorinating and brominating agents to a suitable nicotinic acid precursor. For instance, after the initial chlorination of 6-hydroxynicotinic acid is complete, the brominating agent and catalyst could be added directly to the same reaction mixture to induce the subsequent C-H functionalization, thereby streamlining the entire process. The development of such procedures for pyridine derivatives is an active area of research, aiming to provide more efficient and cost-effective synthetic routes. researchgate.net

Catalysis is a cornerstone of modern and green chemistry. biosynce.com In the synthesis of halogenated nicotinic acids, catalysts can enhance reaction rates, improve regioselectivity, and allow for milder reaction conditions. For the halogenation steps, Lewis acids or transition metal catalysts can be employed to activate the pyridine ring or the halogenating agent. Some processes may use catalysts such as triphenylphosphine (B44618) or dialkylformamides during the conversion of the carboxylic acid to an acid halide, a potential intermediate step. google.com

Furthermore, catalytic systems involving metals like cobalt, manganese, or palladium have been developed for the functionalization of pyridine rings. nih.gov For example, the selective oxidation of a methyl group on a pyridine ring to a carboxylic acid is often achieved using transition metal catalysts. oaepublish.com These principles can be extended to the halogenation steps, where a well-chosen catalyst can facilitate the precise installation of bromo and chloro substituents onto the nicotinic acid backbone.

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. ijarsct.co.in For the synthesis of pyridine derivatives, this includes several key strategies:

Use of Safer Solvents: Replacing hazardous traditional solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. biosynce.comrasayanjournal.co.in

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. One-pot and multicomponent reactions are excellent examples of this principle. nih.gov

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste and often allows for more efficient reactions under milder conditions. rsc.org Iron-catalyzed cyclizations, for instance, offer a greener route to substituted pyridines. rsc.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Industrially, the production of nicotinic acid has traditionally involved processes that generate significant waste, such as the use of strong acids and oxidants. nih.gov Modern approaches focus on catalytic air oxidation or the use of hydrogen peroxide, which are more environmentally friendly. nih.govoaepublish.com These green principles are directly applicable to the synthesis of derivatives like this compound, pushing the field towards more sustainable manufacturing.

Purification and Characterization Techniques in Synthesis

The isolation of a pure chemical compound is as critical as its synthesis. For this compound, which is a solid at room temperature, recrystallization is a primary method for purification.

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to cool slowly, whereupon the compound forms crystals while impurities remain in the solution. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

For nicotinic acid derivatives, a range of solvents can be effective. A documented example for a related 2-chloronicotinic acid derivative specifies isopropanol as a suitable recrystallization solvent. google.com General practice often involves screening a variety of solvents or solvent mixtures to find the optimal system.

Table 2: Common Solvents and Mixtures for Recrystallization of Organic Acids This table is interactive. You can sort and filter the data.

| Solvent/Mixture | Polarity | Rationale for Use |

|---|---|---|

| Ethanol/Water | Polar | Good for moderately polar compounds; solubility can be finely tuned by adjusting the water content. |

| Isopropanol | Polar | Proven effective for related chloronicotinic acid derivatives. google.com |

| Ethyl Acetate (B1210297)/Heptane (B126788) | Medium/Non-polar | A common mixture where ethyl acetate acts as the solvent and heptane as the anti-solvent to induce crystallization. |

| Acetone/Water | Polar | Similar to ethanol/water, effective for compounds soluble in polar organic solvents but not in water. |

The process involves dissolving the crude this compound in the minimum amount of the chosen hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the filtrate to cool slowly to induce the formation of high-purity crystals. The purified solid is then collected by filtration and dried.

Spectroscopic and Chromatographic Validation of Synthetic Products

The structural confirmation and purity assessment of synthesized this compound are critical steps that rely on a combination of spectroscopic and chromatographic techniques. While detailed experimental data for the synthesis of this specific compound is not extensively published in readily available scientific literature, the validation would typically involve methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR spectra would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic protons on the pyridine ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups. The proton at the 2-position and the proton at the 5-position would appear as singlets, with their precise chemical shifts dependent on the solvent used for the analysis. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal six distinct signals, one for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the attached halogens and the carboxyl group. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.5 - 9.0 | Singlet | H-2 |

| ¹H | 7.8 - 8.2 | Singlet | H-5 |

| ¹H | 12.0 - 14.0 | Broad Singlet | COOH |

| ¹³C | 165 - 175 | Singlet | C=O |

| ¹³C | 150 - 155 | Singlet | C-6 |

| ¹³C | 148 - 152 | Singlet | C-2 |

| ¹³C | 140 - 145 | Singlet | C-4 |

| ¹³C | 125 - 130 | Singlet | C-3 |

| ¹³C | 120 - 125 | Singlet | C-5 |

Note: These are predicted values and actual experimental data may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity. For this compound (C₆H₃BrClNO₂), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (approximately 235.9 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and one chlorine atom (with isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Chromatographic Validation

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the synthesized this compound. A pure sample would ideally show a single, sharp peak in the chromatogram under specific experimental conditions.

Interactive Data Table: Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (with an acid modifier like formic or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength around 254 nm |

| Expected Retention Time | Dependent on the specific gradient and column used |

The combination of these spectroscopic and chromatographic techniques provides a robust validation of the successful synthesis and purity of this compound.

Chemical Reactivity and Derivatization of 4 Bromo 6 Chloronicotinic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) is a class of organic reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. sci-hub.se Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The pyridine (B92270) ring itself is inherently electron-deficient compared to benzene, which makes it less reactive towards electrophiles. This reduced reactivity is further intensified by the presence of electron-withdrawing substituents.

In the case of 4-bromo-6-chloronicotinic acid, the molecule contains three powerful deactivating groups: the bromo group, the chloro group, and the carboxylic acid group. These groups withdraw electron density from the pyridine ring, making it highly resistant to attack by electrophiles. Consequently, electrophilic aromatic substitution reactions on this compound are generally difficult to achieve and typically require harsh reaction conditions. Standard SEAr reactions like nitration or Friedel-Crafts acylation are not commonly reported for this substrate due to the severely deactivated nature of the pyridine ring.

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is enhanced by the presence of good leaving groups, such as halogens, on the ring. SNAr reactions on halopyridines provide a valuable strategy for the synthesis of various substituted pyridine derivatives. sci-hub.se

The this compound molecule has two potential leaving groups for SNAr reactions: the bromine atom at the C4 position and the chlorine atom at the C6 position. The pyridine nitrogen atom activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. Both the C4 and C6 positions are activated in this molecule.

The relative leaving group ability of halogens in SNAr reactions can be complex. In many activated aryl systems, the order of reactivity is F > Cl ≈ Br > I, which suggests that the rate-determining step is the initial attack of the nucleophile. nih.gov However, in other cases, the C-X bond cleavage is more significant, and the reactivity follows the order I > Br > Cl > F. sci-hub.se The specific outcome for this compound would depend on the nucleophile and reaction conditions. Generally, SNAr reactions on halopyridines may require elevated temperatures or the use of microwave heating to proceed efficiently. tandfonline.com A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the halogen substituents, leading to a diverse range of functionalized nicotinic acid derivatives. sci-hub.se

| Position of Halogen | Halogen | Activation by Pyridine N | Potential Nucleophiles |

|---|---|---|---|

| C4 | Bromo | Para | Amines, Alkoxides, Thiolates |

| C6 | Chloro | Ortho |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes typical reactions characteristic of this functional group, providing a route to various important derivatives such as acid chlorides, esters, and amides.

Carboxylic acids can be converted to the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com This transformation is a key step for the synthesis of esters and amides under mild conditions. Reacting this compound with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), would yield 4-bromo-6-chloronicotinoyl chloride. mdpi.com This acid chloride is a versatile intermediate for further derivatization.

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 4-Bromo-6-chloronicotinoyl chloride |

Esterification of nicotinic acid and its derivatives can be achieved through several methods. The direct reaction of this compound with an alcohol under acidic catalysis (Fischer esterification) is a common approach. google.com However, for less reactive or sterically hindered alcohols, conversion to the acid chloride first, followed by reaction with the alcohol, is often more efficient. mdpi.com Another method involves the use of coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the carboxylic acid and the alcohol. google.com These methods allow for the synthesis of a wide array of esters, which can modify the compound's solubility and biological properties. belnauka.by

| Method | Reagents | General Product |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | 4-Bromo-6-chloro-nicotinate ester |

| Via Acid Chloride | 1. SOCl₂ 2. Alcohol, Base | 4-Bromo-6-chloro-nicotinate ester |

| DCC Coupling | Alcohol, DCC, DMAP | 4-Bromo-6-chloro-nicotinate ester |

The formation of amides from this compound can be accomplished by reacting it with primary or secondary amines. The direct thermal condensation of the ammonium (B1175870) carboxylate salt formed between the acid and the amine is possible but often requires high temperatures. nih.gov A more common and milder approach is to first convert the carboxylic acid to its acid chloride, which then readily reacts with an amine to form the corresponding amide. Alternatively, various coupling agents can be used to promote direct amide bond formation without isolating the acid chloride. nih.govorgsyn.org These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid, activate the carboxylic acid for nucleophilic attack by the amine. google.comorgsyn.org

Coupling Reactions

The presence of two distinct halogen substituents on the pyridine ring of this compound makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler building blocks. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, the reaction is expected to proceed selectively at the more reactive carbon-bromine bond. The general reactivity trend for halides in oxidative addition to the palladium(0) catalyst is I > Br > OTf >> Cl. rsc.org This inherent difference allows for the selective coupling at the C4 position, leaving the C6 chloro-substituent intact for potential subsequent transformations.

The reaction of this compound with various aryl- or heteroaryl-boronic acids would yield 4-aryl-6-chloronicotinic acid derivatives. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can influence the reaction rate. Successful Suzuki-Miyaura couplings have been reported for structurally similar substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine, highlighting the feasibility of such transformations on halogenated heterocycles. mdpi.comresearchgate.net

Key components of the Suzuki-Miyaura reaction are the palladium catalyst, a ligand, a base, and the solvent system. A variety of conditions can be employed, and optimization is often necessary depending on the specific boronic acid used.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling cycle |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and facilitates oxidative addition/reductive elimination |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation |

| Solvent | Toluene, Dioxane, DMF, THF/Water | Solubilizes reactants and facilitates the reaction |

The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

The Sonogashira coupling is another cornerstone of C-C bond formation, specifically for the synthesis of substituted alkynes. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orgjk-sci.com

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is anticipated to occur selectively at the C4-Br bond. This allows for the introduction of an alkynyl moiety at this position, producing 4-alkynyl-6-chloronicotinic acid derivatives. These products are valuable intermediates, as the alkyne group can undergo a wide range of further transformations. The Sonogashira reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgjk-sci.com

Table 2: Common Reagents for Sonogashira Coupling

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Main catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI, CuBr | Facilitates the formation of a copper(I) acetylide intermediate |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the hydrogen halide byproduct |

| Solvent | THF, DMF, Acetonitrile (B52724) | Solubilizes reactants |

The catalytic cycle involves two interconnected cycles: a palladium cycle similar to that in other cross-coupling reactions, and a copper cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. libretexts.org

Rearrangement Reactions

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.org This reaction provides a route to introduce an amino group onto the pyridine ring.

To apply the Hofmann rearrangement to this compound, the carboxylic acid must first be converted to its corresponding primary amide, 4-bromo-6-chloronicotinamide. This can be achieved through standard methods, such as conversion to the acid chloride followed by reaction with ammonia. masterorganicchemistry.com

Once the amide is formed, treatment with bromine and a strong base like sodium hydroxide (B78521) initiates the rearrangement. The reaction proceeds through the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate. This intermediate is then hydrolyzed in the aqueous basic medium to the corresponding amine, releasing carbon dioxide. wikipedia.org The final product would be 4-bromo-6-chloro-3-aminopyridine. This transformation is analogous to the conversion of nicotinamide (B372718) into 3-aminopyridine, a known application of the Hofmann rearrangement. wikipedia.org

Reaction Sequence for Hofmann Rearrangement:

Amide Formation: this compound → 4-Bromo-6-chloronicotinamide

Hofmann Rearrangement: 4-Bromo-6-chloronicotinamide + Br₂ + NaOH → 4-Bromo-6-chloro-3-aminopyridine + CO₂

This method offers a synthetic pathway to amino-substituted pyridines, which are important precursors for pharmaceuticals and other biologically active compounds.

Oxidative and Reductive Transformations

The reactivity of this compound under oxidative and reductive conditions is dictated by its three main functional components: the pyridine ring, the halogen substituents, and the carboxylic acid group.

Reductive Transformations: The reduction of this compound can lead to several outcomes depending on the reagents and conditions employed.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reaction with LiAlH₄ would yield (4-bromo-6-chloropyridin-3-yl)methanol.

Reduction of the Pyridine Ring (Dehalogenation/Hydrogenation): The halogen substituents can be removed, and the pyridine ring itself can be reduced via catalytic hydrogenation. For instance, studies on 2,6-dichloropyridine-4-carboxylic acid have shown that catalytic reduction with nickel in an alkaline medium can lead to dehalogenation, yielding pyridine-4-carboxylic acid. researchgate.net More vigorous conditions, such as using a platinum catalyst in acetic acid, can lead to both dehalogenation and reduction of the aromatic ring to form a piperidine (B6355638) derivative. researchgate.net A similar reactivity pattern could be expected for this compound, potentially leading to nicotinic acid or piperidine-3-carboxylic acid, depending on the severity of the conditions.

Oxidative Transformations: The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic attack and oxidation. The carboxylic acid group is already in a high oxidation state. libretexts.org Therefore, further oxidation of the this compound molecule under standard chemical conditions is challenging and not a common transformation. Specialized oxidative processes, such as microbial hydroxylation, have been shown to introduce hydroxyl groups onto certain nicotinic acid derivatives, for example, yielding 2-hydroxy-6-chloronicotinic acid from 6-chloronicotinic acid, but these are enzymatic biotransformations rather than general chemical methods. nih.gov

Applications of 4 Bromo 6 Chloronicotinic Acid in Advanced Chemical Synthesis

Role as a Key Intermediate in Medicinal Chemistry

4-Bromo-6-chloronicotinic acid has emerged as a pivotal building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyridine (B92270) ring, provides multiple reactive sites for chemists to elaborate upon, leading to the creation of complex molecular architectures with therapeutic potential.

Synthesis of Naphthyridine Derivatives and Related Heterocycles

This compound serves as a valuable precursor for the synthesis of naphthyridine derivatives and other related heterocyclic systems. umich.edu These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous compounds with diverse pharmacological activities. The strategic placement of the bromo and chloro substituents allows for selective and sequential reactions, such as cross-coupling and nucleophilic aromatic substitution, to construct the desired bicyclic and polycyclic frameworks. For instance, the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones has been achieved through Suzuki coupling reactions involving derivatives of nicotinic acid. researchgate.net

Precursor for BAF-mediated Disorder Treatments (e.g., Viral Infections, Cancer)

Research has identified this compound as an intermediate in the development of treatments for disorders mediated by the BAF (Brg1/Brm-associated factors) complex. chemicalbook.com The BAF complex is a chromatin-remodeling machinery that plays a crucial role in gene regulation, and its dysregulation is implicated in various diseases, including certain viral infections and cancers. chemicalbook.com The ability to synthesize molecules that can modulate the activity of the BAF complex is a promising therapeutic strategy, and this compound provides a key starting point for creating such compounds.

Building Block for Allosteric Inhibitors (e.g., Asciminib)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the allosteric inhibitor asciminib (B605619). mdpi.comacs.org Asciminib is a therapeutic agent used in the treatment of chronic myeloid leukemia (CML). researchgate.netnih.gov It functions by binding to the myristoyl pocket of the BCR-ABL1 protein, a site distinct from the ATP-binding site targeted by many traditional tyrosine kinase inhibitors. acs.org

The synthesis of asciminib involves several steps where this compound is a crucial starting material. mdpi.comresearchgate.netnih.gov The process typically begins with the activation of the carboxylic acid group of 5-bromo-6-chloronicotinic acid, followed by amide coupling with an appropriate aniline (B41778) derivative. mdpi.comnih.gov Subsequent reactions, including nucleophilic aromatic substitution and Suzuki-Miyaura coupling, are then employed to introduce the other necessary fragments of the final molecule. mdpi.comacs.org

Table 1: Key Synthetic Steps for Asciminib from a Nicotinic Acid Derivative

| Step | Reactants | Key Transformation |

|---|---|---|

| 1 | 5-Bromo-6-chloronicotinic acid, Thionyl chloride | Formation of the acid chloride |

| 2 | Acid chloride, 4-(chlorodifluoromethoxy)aniline | Amide bond formation |

| 3 | Nicotinamide (B372718) derivative, (R)-pyrrolidin-3-ol | Nucleophilic aromatic substitution of the chlorine atom |

| 4 | Bromo-substituted intermediate, Pyrazole boronic ester | Suzuki-Miyaura coupling |

This table provides a generalized overview of the synthetic sequence.

Intermediate for NK1 Receptor Antagonists

While research has described the synthesis of novel NK1 receptor antagonists, such as befetupitant (B1667907) and netupitant, starting from 6-chloronicotinic acid, the direct use of this compound for this specific class of drugs is not extensively detailed in the provided context. nih.govacs.orgresearchgate.net The synthesis of these antagonists involves a key step of introducing a substituent at the C4 position of the pyridine ring through a 1,4-Grignard addition/oxidation sequence on a 6-chloronicotinic acid derivative. nih.govacs.orgresearchgate.net

Utility in Agrochemical Synthesis

Halogenated nicotinic acid derivatives, in general, have shown significant potential in the agrochemical sector. guidechem.com While specific examples detailing the direct application of this compound are not extensively covered, related compounds like 5-bromo-2-chloronicotinic acid are utilized as building blocks for herbicides and pesticides. netascientific.com The incorporation of halogen atoms can enhance the biological activity of molecules, making them effective for crop protection. netascientific.com The structural features of this compound make it a candidate for the development of new agrochemicals.

Contributions to Materials Science

The applications of this compound in materials science are an emerging area of interest. Related halogenated aromatic compounds are used in the development of advanced materials, including polymers and coatings. netascientific.com The presence of reactive halogen substituents allows for the incorporation of these molecules into polymer backbones or as modifying agents to enhance properties such as durability and surface characteristics. netascientific.com

Development of Novel Heterocyclic Building Blocks

This compound serves as a highly versatile and strategic starting material in the synthesis of a wide array of novel heterocyclic building blocks. Its utility stems from the differential reactivity of its three key functional components: the bromine atom at the 4-position, the chlorine atom at the 6-position, and the carboxylic acid group at the 3-position. This trifunctional nature allows for a programmed, stepwise modification of the pyridine core, enabling the generation of complex molecular architectures that are valuable intermediates in medicinal chemistry and materials science. bldpharm.com

The strategic placement of the two different halogen atoms is particularly advantageous. The bromine atom at the C-4 position is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine atom at the C-6 position. researchgate.net This difference in reactivity allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 4-position while leaving the 6-chloro substituent intact for subsequent transformations.

Conversely, the chlorine atom at the C-6 position is more readily displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This provides a pathway to introduce amine, alkoxy, or thiol moieties. The carboxylic acid group offers another site for diversification, readily undergoing reactions like esterification or amidation to further elaborate the molecular structure. researchgate.netacs.org This controlled, site-selective functionalization makes this compound an ideal scaffold for creating libraries of polysubstituted pyridine derivatives.

Detailed Research Findings

Research on analogous halogenated nicotinic acids has demonstrated the power of these synthetic strategies. For instance, studies on 2,6-dichloronicotinic acid have shown that regioselective Suzuki coupling can be efficiently achieved, highlighting the feasibility of such transformations on di-halogenated pyridine systems. researchgate.net Similarly, extensive work on 6-chloronicotinic acid derivatives has established efficient protocols for introducing substituents at the C-4 position via 1,4-Grignard addition/oxidation sequences, a key step in the synthesis of NK1 receptor antagonists. acs.orgacs.org These established methodologies provide a robust framework for the synthetic manipulation of this compound.

The conversion of the carboxylic acid function into an amino group via a Hofmann rearrangement has also been documented for related structures, further expanding the range of accessible building blocks. acs.orgacs.org Moreover, the transformation of halo-nicotinic acids into their corresponding amino-nicotinic acid esters offers a direct route to other valuable heterocyclic intermediates. researchgate.net

The table below summarizes the key reactive sites and the types of transformations that can be applied to generate diverse heterocyclic structures.

Interactive Data Table: Reactivity and Transformations of this compound

| Reactive Site | Position | Typical Reaction Type | Potential Reagents/Catalysts | Resulting Functionality/Structure |

| Bromine | C-4 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | Introduction of aryl/heteroaryl groups |

| Chlorine | C-6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | Installation of amino, alkoxy, or thioether groups |

| Carboxylic Acid | C-3 | Amidation | Amine, Coupling agent (e.g., HATU, EDCI) | Carboxamide derivatives |

| Carboxylic Acid | C-3 | Esterification | Alcohol, Acid catalyst or coupling agent | Carboxylic ester derivatives |

| Pyridine Ring | C-4 | Grignard Addition/Oxidation | Grignard reagent (e.g., o-tolylmagnesium bromide) | Introduction of alkyl/aryl groups |

The sequential application of these reactions allows for the systematic construction of highly functionalized pyridine cores. For example, a Suzuki coupling at C-4 followed by a nucleophilic substitution at C-6 and finally an amidation of the carboxylic acid would yield a tri-substituted pyridine derivative with three distinct, synthetically introduced points of diversity.

The table below illustrates hypothetical, yet chemically sound, examples of novel heterocyclic building blocks that can be synthesized from this compound based on established reactivity patterns for analogous compounds. researchgate.netacs.org

Interactive Data Table: Exemplar Synthesis of Novel Heterocyclic Building Blocks

| Starting Material | Reaction Type | Exemplar Reagent(s) | Product Class |

| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄ | 4-Aryl-6-chloronicotinic acids |

| This compound | Nucleophilic Aromatic Substitution | Morpholine | 4-Bromo-6-morpholinonicotinic acids |

| This compound | Esterification | Methanol, H₂SO₄ | Methyl 4-bromo-6-chloronicotinate |

| Methyl 4-bromo-6-chloronicotinate | Sonogashira Coupling | Trimethylsilylacetylene, Pd/Cu catalyst | Methyl 4-(trimethylsilylethynyl)-6-chloronicotinate |

| 4-Aryl-6-chloronicotinic acid | Nucleophilic Aromatic Substitution | Sodium methoxide | 4-Aryl-6-methoxynicotinic acids |

The development of these building blocks is crucial for drug discovery programs and the creation of advanced materials, where the precise arrangement of functional groups on a heterocyclic core can significantly influence biological activity or material properties. guidechem.com

Computational and Mechanistic Studies on 4 Bromo 6 Chloronicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens for examining the electronic structure and inherent reactivity of molecules like 4-Bromo-6-chloronicotinic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its three-dimensional geometry, bond lengths, bond angles, and the distribution of electron density. These structural parameters are foundational to understanding the molecule's stability and how it interacts with other chemical species.

DFT studies on similar halogenated aromatic compounds have been used to explore structural and electronic properties. mdpi.com Such calculations for this compound would reveal the influence of the bromine, chlorine, and carboxylic acid substituents on the pyridine (B92270) ring's geometry and electron distribution. This information helps in predicting which sites on the molecule are electron-rich or electron-poor, thus forecasting its reactivity in various chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.govthaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. mdpi.comresearchgate.net

Table 1: Relationship between Frontier Orbitals and Chemical Reactivity

| Orbital/Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; represents the ability to donate electrons. nih.gov | A higher HOMO energy indicates a better electron donor. |

| LUMO | Lowest energy orbital that is unoccupied; represents the ability to accept electrons. nih.gov | A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. mdpi.com | A smaller gap signifies higher reactivity and lower kinetic stability. researchgate.net |

Reaction Mechanism Investigations

Understanding the pathways through which this compound undergoes reactions is essential for its application in chemical synthesis.

Halogen-metal exchange is a fundamental reaction for functionalizing aryl halides. wikipedia.org In this compound, the two different halogen atoms present distinct reactivities. The rate of halogen-metal exchange typically follows the trend I > Br > Cl. princeton.edusouthasiacommons.net Therefore, in a reaction with an organolithium reagent like n-butyllithium, the bromine atom is expected to undergo exchange preferentially over the chlorine atom. princeton.edu

The mechanism can proceed through the formation of an intermediate "ate-complex," where the nucleophilic carbanion of the organolithium reagent attacks the halogen atom on the pyridine ring. wikipedia.org This process is generally fast and kinetically controlled. wikipedia.org The presence of the acidic proton on the carboxylic acid group adds a layer of complexity, potentially requiring more than two equivalents of a strong base to first deprotonate the acid before the halogen exchange can occur. nih.gov

The this compound molecule itself is achiral. However, reactions involving this compound can lead to the formation of chiral products, making stereochemistry an important consideration. If a reaction introduces a new chiral center into a derivative of the molecule, the potential for forming different stereoisomers (enantiomers or diastereomers) arises.

For instance, if a reaction were to create a planar intermediate, such as a radical or a carbanion at a position on the ring, a subsequent attack by a reagent could occur from either face of the plane. quimicaorganica.org This would typically result in a racemic mixture of two enantiomers, where both are formed in equal amounts. quimicaorganica.org If the starting material derived from this compound were already chiral, reactions at another site could lead to the formation of diastereomers, which have different physical properties and may not be formed in equal amounts. quimicaorganica.org

Prediction of Chemical Behavior and Properties

Computational tools can predict various physicochemical properties that govern the behavior of this compound in different environments. These predictions are valuable for applications in medicinal chemistry and material science. Properties such as lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can be calculated. ambeed.com

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 50.19 Ų | Influences membrane permeability and solubility. |

| Consensus Log Po/w | 1.56 | Indicates moderate lipophilicity. |

| Number of H-bond Acceptors | 3 | Potential to accept hydrogen bonds from donor molecules. |

| Number of H-bond Donors | 1 | Potential to donate a hydrogen bond via the carboxylic acid group. |

| Number of Rotatable Bonds | 1 | Indicates limited conformational flexibility. |

Data sourced from Ambeed. ambeed.com

These predicted values suggest that this compound has moderate water solubility and lipophilicity, and it can participate in hydrogen bonding as both a donor and an acceptor. This profile is useful for predicting its interactions with biological macromolecules and its behavior in various solvent systems.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Lipophilicity and Permeability Predictions

Computational, or in silico, methods provide rapid and cost-effective alternatives to experimental assays for predicting the physicochemical properties of chemical compounds, such as lipophilicity and membrane permeability. These predictions are instrumental in the early stages of drug discovery and development, offering insights into a molecule's likely pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. For this compound, various computational models have been employed to estimate its lipophilicity, a key determinant of its behavior in biological systems.

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP), which quantifies the differential solubility of a compound in a biphasic system of a nonpolar solvent (typically octanol) and a polar solvent (water). A higher logP value indicates greater lipophilicity. Several computational algorithms, each employing different methodologies, from fragment-based to whole-molecule approaches, are utilized to predict logP values. For this compound, a range of predicted logP values has been reported, reflecting the nuances and assumptions of each predictive model. These predictions are summarized in the table below.

Table 1: Predicted Lipophilicity of this compound

| Parameter | Predicted Value | Method |

|---|---|---|

| iLOGP | 1.25 | Physics-based method |

| XLOGP3 | 2.03 | Atomistic and knowledge-based method |

| WLOGP | 2.20 | Atomistic method |

| MLOGP | 0.25 | Topological method |

| SILICOS-IT | 2.08 | Hybrid fragmental/topological method |

| Consensus Log Po/w | 1.56 | Average of the five predictions |

Data sourced from Ambeed. ambeed.com

The variation in the predicted logP values underscores the importance of considering multiple computational models to obtain a consensus view of a compound's lipophilicity. The consensus Log Po/w of 1.56 suggests that this compound possesses a moderate degree of lipophilicity.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

While established methods exist for the synthesis of halogenated nicotinic acids, ongoing research is focused on developing more efficient, selective, and high-yielding routes to 4-bromo-6-chloronicotinic acid. A significant area of exploration is the late-stage functionalization of more accessible pyridine (B92270) precursors.

One promising approach involves the selective 1,4-addition of Grignard reagents to 6-chloronicotinic acid derivatives, followed by an oxidation step. acs.orgresearchgate.net This method allows for the direct introduction of a substituent at the C4 position of the pyridine ring in a one-pot sequence, which is highly efficient. acs.orgresearchgate.netacs.org The adaptation of this methodology to introduce a bromine atom could provide a novel and direct route to the target compound.

Another avenue involves optimizing halogen exchange reactions. Research has shown that acid-catalyzed displacement of bromine at the 2 or 6 position of a pyridine ring can occur, for instance, during the conversion of a dibromonicotinic acid to its acid chloride using thionyl chloride. uark.edu A study on 5,6-dibromonicotinic acid demonstrated a rapid, HCl-catalyzed exchange of the 6-position bromine for chlorine under relatively mild thermal conditions (78°C). uark.edu Future work could investigate controlled halogen exchange reactions on appropriately substituted precursors to generate the 4-bromo-6-chloro pattern.

Furthermore, the oxidation of corresponding aldehydes presents a straightforward synthetic pathway. The synthesis of 4-bromo-6-chloronicotinaldehyde (B3026695) from 4-bromo-6-chloronicotinol has been documented, and its subsequent oxidation would be expected to yield this compound. Refining this two-step process could lead to a reliable and scalable synthetic route.

| Potential Synthetic Strategy | Description | Key Intermediates/Reagents | Potential Advantages | Reference |

| 1,4-Conjugate Addition | One-pot selective 1,4-Grignard addition to a 6-chloronicotinic acid derivative, followed by oxidation. | 6-Chloronicotinic acid, Grignard reagent (e.g., MeMgBr with a brominating agent) | High efficiency, one-pot procedure, direct C4 functionalization. | acs.org, researchgate.net, acs.org |

| Halogen Exchange | Acid-catalyzed displacement of a leaving group at the 6-position with chloride, starting from a 4-bromo precursor. | 4,6-Dihalonicotinic acid, Thionyl chloride (SOCl₂) | Utilizes potentially accessible dihalo-precursors. | uark.edu |

| Oxidation of Aldehyde | Oxidation of the aldehyde functional group of 4-bromo-6-chloronicotinaldehyde. | 4-Bromo-6-chloronicotinaldehyde, Oxidizing agent (e.g., CrO₃, KMnO₄) | Potentially high-yield final step from a known precursor. |

Expansion of Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. bldpharm.com Its structural features—a halogenated pyridine ring with a carboxylic acid handle—make it a valuable scaffold for creating novel drugs. Emerging research is set to expand its role in several therapeutic areas.

The compound is listed as a potential intermediate for antivirals and antiretrovirals. lgcstandards.com The utility of the broader chloronicotinic acid scaffold has been demonstrated in the development of inhibitors for viral proteases, such as SARS-CoV-2 Mpro. nih.govscienceopen.com This suggests a strong potential for using this compound to synthesize new antiviral agents where the specific halogenation pattern can be used to fine-tune binding affinity and pharmacokinetic properties.

A highly significant application for a related compound, 5-bromo-6-chloronicotinic acid, is its use as a starting material in the synthesis of Asciminib (B605619), an FDA-approved kinase inhibitor for treating chronic myeloid leukemia. mdpi.com This precedent highlights the value of bromo-chloro-nicotinic acids in developing targeted cancer therapies. Future research will likely explore derivatives of this compound as potential inhibitors of other kinases implicated in various cancers.

Furthermore, derivatives of 6-chloronicotinic acid have been successfully developed into neurokinin 1 (NK1) receptor antagonists, such as Netupitant, which are used to treat chemotherapy-induced nausea. acs.orgmdpi.com This opens the door for this compound to be used as a foundational structure for developing new agents targeting the central nervous system.

| Therapeutic Area | Rationale for Application | Example of Related Compound/Target | Reference |

| Antivirals | The substituted nicotinic acid scaffold is effective in viral protease inhibitors. | SARS-CoV-2 Mpro inhibitors. | nih.gov, lgcstandards.com, scienceopen.com |

| Oncology | A structurally similar isomer is a key precursor to an FDA-approved kinase inhibitor. | Asciminib (BCR-ABL1 inhibitor). | mdpi.com |

| CNS Disorders | The 6-chloronicotinic acid core is present in approved NK1 receptor antagonists. | Netupitant (NK1 receptor antagonist). | mdpi.com, acs.org |

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry is becoming an indispensable tool for accelerating drug discovery. For this compound and its derivatives, advanced computational modeling offers a pathway to rapidly predict biological activity and guide synthetic efforts.

Density Functional Theory (DFT) can be employed to predict the structural and electronic properties of molecules with high accuracy. acs.org For halogenated nicotinic acids, DFT calculations can determine bond angles, torsional strain, and electronic effects, such as the acidity of the carboxyl group, which is influenced by the electron-withdrawing nature of the halogen substituents. This information is crucial for designing molecules with optimal binding characteristics and for understanding potential interactions in co-crystal engineering for pharmaceutical formulations.

A powerful emerging trend is the combination of computational simulations with high-throughput synthesis. nih.gov In the development of SARS-CoV-2 inhibitors, molecular dynamics (MD) simulations were used to predict how different compounds would bind to the target protein, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govscienceopen.com This integrated approach, which is in perfect agreement with experimental results, significantly accelerates the hit-to-lead optimization process. nih.gov Applying similar MD simulations to derivatives of this compound could rapidly identify promising candidates for various biological targets.

These computational models are foundational for building robust Structure-Activity Relationship (SAR) models. By systematically modifying the scaffold in silico and calculating its predicted activity and properties (like lipophilicity), researchers can build a comprehensive understanding of how structural changes impact biological function, leading to more rational and efficient drug design.

Sustainable and Scalable Synthetic Methodologies

As the demand for this compound as a pharmaceutical intermediate grows, so does the need for sustainable and scalable manufacturing processes. Future research will focus on aligning its synthesis with the principles of green chemistry, aiming to reduce cost, waste, and environmental impact.

A key goal is to develop industrial-scale processes that use efficient catalysts and optimized reaction conditions to ensure high yield and purity, thereby improving economic viability. This involves moving away from expensive or hazardous starting materials, as highlighted in the development of related compounds. google.com

One of the most promising strategies for sustainable synthesis is the adoption of one-pot reactions. acs.orgresearchgate.net The one-pot Grignard addition/oxidation sequence mentioned for C4 functionalization is a prime example of a greener approach, as it minimizes solvent use, reduces the number of workup and purification steps, and saves energy compared to a multi-step process. acs.org

Developing catalytic versions of reactions that traditionally use stoichiometric reagents is another cornerstone of sustainable chemistry. The observation that halogen exchange can be acid-catalyzed suggests that it may be possible to design a highly efficient catalytic process for the synthesis of this compound, reducing the amount of chemical waste generated. uark.edu The exploration of flow chemistry and novel catalytic systems could further enhance the scalability and safety of its production, making this valuable compound more accessible for research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.